Opipramol dihydrochloride

Vue d'ensemble

Description

Le chlorhydrate d'opipramol est un antidépresseur tricyclique et un anxiolytique, principalement utilisé dans le traitement du trouble anxieux généralisé et des troubles somatoformes . Il est classé chimiquement comme un dérivé de la dibenzazépine et est unique parmi les antidépresseurs tricycliques en raison de son action principale en tant qu'agoniste du récepteur sigma plutôt qu'un inhibiteur de la recapture de la monoamine .

Applications De Recherche Scientifique

Opipramol dihydrochloride has a wide range of scientific research applications:

Mécanisme D'action

Target of Action

Opipramol dihydrochloride, commonly known as Opipramol, is an anxiolytic and tricyclic antidepressant used throughout Europe Instead, it acts primarily as a SIGMAR1 agonist . The SIGMAR1 receptor is involved in the regulation of various cellular processes, including ion channel activity, differentiation, proliferation, and apoptosis .

Mode of Action

Opipramol’s interaction with the SIGMAR1 receptor leads to a series of changes in the cellular environment. As an agonist, it binds to the receptor and activates it, triggering a response. This response includes the regulation of ion channel activity and influences on differentiation, proliferation, and apoptosis .

Biochemical Pathways

These processes may involve changes in ion channel activity, cell differentiation, proliferation, and apoptosis .

Pharmacokinetics

Opipramol is rapidly and completely absorbed by the gastrointestinal tract . It has a bioavailability of 94% . The drug is metabolized in the liver, primarily through the CYP2D6 isoenzyme . The elimination half-life of Opipramol in plasma is 6–11 hours . It is excreted in urine (70%) and feces (10%) .

Result of Action

The molecular and cellular effects of Opipramol’s action are primarily related to its interaction with the SIGMAR1 receptor. By activating this receptor, Opipramol can influence a variety of cellular processes, potentially leading to changes in ion channel activity, cell differentiation, proliferation, and apoptosis .

Action Environment

The action, efficacy, and stability of Opipramol can be influenced by various environmental factors. For instance, the drug’s absorption can be affected by the conditions in the gastrointestinal tract. Additionally, factors such as the presence of other drugs can influence Opipramol’s metabolism and excretion

Analyse Biochimique

Biochemical Properties

Opipramol dihydrochloride interacts with sigma receptors, primarily the SIGMAR1 . This interaction is unique among antidepressants and is not a monoamine reuptake inhibitor like most other tricyclic antidepressants . It also has interactions with H1 and H2 receptors, accounting for its antihistamine effects, and muscarinic acetylcholine receptor antagonism is responsible for its anticholinergic properties .

Cellular Effects

This compound has been shown to have effects on various types of cells and cellular processes. It influences cell function by acting primarily as a SIGMAR1 agonist . This can lead to changes in cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The mechanism of action of this compound is primarily through its action as a SIGMAR1 agonist . It binds to sigma receptors, leading to changes in gene expression and cellular metabolism . It does not inhibit the reuptake of serotonin or norepinephrine .

Temporal Effects in Laboratory Settings

This compound has been shown to have a terminal half-life in plasma of 6–11 hours . It is partially metabolized in the liver to deshydroxyethylopipramol . The stability of this compound up until 150 °C followed by a single mass loss of approximately 80% up until 350 °C has been observed .

Dosage Effects in Animal Models

Experimental animal studies did not indicate injurious effects of Opipramol on the embryonic development or fertility .

Metabolic Pathways

This compound is metabolized through the CYP2D6 isoenzyme . It is partially metabolized in the liver to deshydroxyethylopipramol . The excretion is 70% renally and 10% unaltered .

Transport and Distribution

The plasma protein binding of this compound amounts to approximately 91% and the volume of distribution is approximately 10 L/kg . It is rapidly and completely absorbed by the gastrointestinal tract .

Subcellular Localization

The specific subcellular localization of this compound is not mentioned in the literature. Given its mechanism of action as a SIGMAR1 agonist , it can be inferred that it likely localizes to areas of the cell where sigma receptors are present.

Méthodes De Préparation

Le chlorhydrate d'opipramol est synthétisé par un processus chimique en plusieurs étapesLa dernière étape implique la formation du sel de dihydrochlorure par protonation des atomes d'azote du cycle pipérazine . Les méthodes de production industrielle impliquent généralement l'utilisation de réactifs de haute pureté et de conditions réactionnelles contrôlées pour garantir la cohérence et la qualité du produit final .

Analyse Des Réactions Chimiques

Le chlorhydrate d'opipramol subit diverses réactions chimiques, notamment :

Oxydation : Cette réaction peut conduire à la formation de déshydroxyethilopipramol, un métabolite majeur.

Réduction : Bien que moins fréquentes, les réactions de réduction peuvent modifier les groupes fonctionnels de la molécule.

Substitution : Le composé peut subir des réactions de substitution, en particulier au niveau des atomes d'azote du cycle pipérazine.

Les réactifs couramment utilisés dans ces réactions comprennent des oxydants comme le peroxyde d'hydrogène et des réducteurs comme le borohydrure de sodium. Les principaux produits formés à partir de ces réactions dépendent des conditions et des réactifs spécifiques utilisés .

Applications de la recherche scientifique

Le chlorhydrate d'opipramol a un large éventail d'applications de recherche scientifique :

Médecine : Le composé est principalement utilisé dans le traitement du trouble anxieux généralisé et des troubles somatoformes.

Mécanisme d'action

Le chlorhydrate d'opipramol exerce ses effets principalement par son action en tant qu'agoniste du récepteur sigma . Les récepteurs sigma sont impliqués dans la modulation des systèmes neurotransmetteurs, et leur activation par le chlorhydrate d'opipramol conduit à des effets anxiolytiques et antidépresseurs . Le composé a également une action secondaire sur les récepteurs de l'histamine et de la sérotonine, contribuant à son profil thérapeutique global .

Comparaison Avec Des Composés Similaires

Le chlorhydrate d'opipramol est chimiquement similaire à d'autres antidépresseurs tricycliques tels que l'imipramine et l'amitriptyline . Contrairement à ces composés, le chlorhydrate d'opipramol n'agit pas comme un inhibiteur de la recapture de la monoamine. Au lieu de cela, son action principale en tant qu'agoniste du récepteur sigma le distingue des autres antidépresseurs tricycliques . Ce mécanisme d'action unique contribue à ses effets thérapeutiques distincts et à son profil d'effets secondaires .

Les composés similaires comprennent :

Imipramine : Un antidépresseur tricyclique qui agit comme un inhibiteur de la recapture de la monoamine.

Amitriptyline : Un autre antidépresseur tricyclique avec un mécanisme d'action similaire à l'imipramine.

Perphénazine : Un dérivé de la phénothiazine avec une chaîne latérale pipérazine similaire au chlorhydrate d'opipramol.

Propriétés

IUPAC Name |

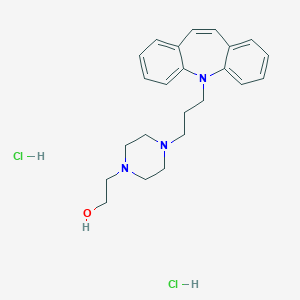

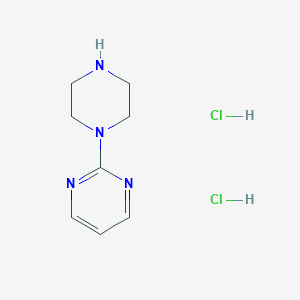

2-[4-(3-benzo[b][1]benzazepin-11-ylpropyl)piperazin-1-yl]ethanol;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H29N3O.2ClH/c27-19-18-25-16-14-24(15-17-25)12-5-13-26-22-8-3-1-6-20(22)10-11-21-7-2-4-9-23(21)26;;/h1-4,6-11,27H,5,12-19H2;2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DLTOEESOSYKJBK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1CCCN2C3=CC=CC=C3C=CC4=CC=CC=C42)CCO.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H31Cl2N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

315-72-0 (Parent) | |

| Record name | Opipramol hydrochloride [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000909397 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID5045752 | |

| Record name | Opipramol dihydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5045752 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

436.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

909-39-7 | |

| Record name | Opipramol hydrochloride [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000909397 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Opipramol dihydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5045752 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-[3-(5H-dibenz(b,f)azepin-5-yl)propyl]piperazine-1-ethanol dihydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.819 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-[3-(5H-Dibenz(b,f)azepin-5-yl)propyl]piperazine-1-ethanol dihydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | OPIPRAMOL HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/B49OBI656M | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: Can you describe the structural characteristics of Opipramol dihydrochloride and an analytical technique used to quantify it in biological samples?

A2: this compound, with the systematic name 4-{3-[2-azatricyclo[9.4.0.03,8]pentadeca-1(15),3,5,7,11,13-hexaen-2-yl]propyl}-1-(2-hydroxyethyl)piperazine-1,4-diium dichloride, is a piperazine derivative. [] Structurally, it features a diazacyclohexane ring in a chair conformation. [] A sensitive Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method has been developed to quantify this compound in human plasma, utilizing this compound as an internal standard. []

Q2: How does the dissolution rate of this compound vary in different media, and what implications does this have for its formulation?

A3: The dissolution rate of this compound is influenced by the pH of the surrounding medium. [] Studies using different buffer solutions (distilled water, pH 1.2 HCl buffer, and pH 7.4 phosphate buffer) revealed variations in the drug release profiles from matrix tablets. [] These findings highlight the importance of considering the dissolution behavior of this compound in different physiological environments when developing optimal formulations to achieve desired release characteristics. []

Q3: What strategies have been explored to achieve sustained release of this compound in tablet formulations?

A4: Researchers have investigated various polymers to develop sustained-release matrix tablets of this compound. [] Hydroxypropyl Methylcellulose (HPMC), Hydroxypropylcellulose (HPC), and Carbopol®941 were tested at different concentrations (10% and 20%). [] Results indicated that Carbopol®941 at a lower concentration (10%) exhibited the most promising sustained-release properties, while HPMC and HPC required higher concentrations (20%) to achieve similar effects. []

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[(Z)-5-[3-[5-[3-[[(Z)-5-Hydroxy-3-methylpent-2-enoyl]-oxidoamino]propyl]-3,6-dioxopiperazin-2-yl]propyl-oxidoamino]-3-methyl-5-oxopent-3-enyl] 2-acetamido-5-[[(E)-4,5-dihydroxy-3-methylpent-2-enoyl]-oxidoamino]pentanoate;iron(3+)](/img/structure/B164512.png)

![3-{[(2-Aminoethoxy)(hydroxy)phosphoryl]oxy}-2-(dodecanoyloxy)propyl dodecanoate](/img/structure/B164513.png)

![3-Hydroxy-4,7,7-trimethyl-bicyclo[2.2.1]heptane-1-carboxylic acid methyl ester](/img/structure/B164542.png)

![2-[[(2S)-4-amino-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-3-methyl-2-(2-methylpropoxycarbonylamino)butanoyl]amino]-3-phenylmethoxypropanoyl]amino]-5-oxopentanoyl]amino]-4-oxobutanoyl]amino]-3-[4-[(4-bromophenyl)methoxycarbonyloxy]phenyl]propanoic acid](/img/structure/B164550.png)